molecular formula C13H20O4 B14361830 3-(4-tert-Butoxyphenoxy)propane-1,2-diol CAS No. 95238-31-6

3-(4-tert-Butoxyphenoxy)propane-1,2-diol

Cat. No.: B14361830
CAS No.: 95238-31-6
M. Wt: 240.29 g/mol
InChI Key: GLDOMLSIZRQMKA-UHFFFAOYSA-N
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Description

3-(4-tert-Butoxyphenoxy)propane-1,2-diol is an organic compound that belongs to the class of phenoxypropanediols It is characterized by the presence of a tert-butoxy group attached to a phenoxy ring, which is further connected to a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-Butoxyphenoxy)propane-1,2-diol typically involves the reaction of 4-tert-butoxyphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile to yield the desired diol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butoxyphenoxy)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of phenoxy derivatives .

Scientific Research Applications

3-(4-tert-Butoxyphenoxy)propane-1,2-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-tert-Butoxyphenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diol moiety may also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-tert-Butoxyphenoxy)propane-1,2-diol is unique due to the presence of the tert-butoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other phenoxypropanediols and suitable for specialized applications .

Properties

CAS No.

95238-31-6

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenoxy]propane-1,2-diol

InChI

InChI=1S/C13H20O4/c1-13(2,3)17-12-6-4-11(5-7-12)16-9-10(15)8-14/h4-7,10,14-15H,8-9H2,1-3H3

InChI Key

GLDOMLSIZRQMKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)OCC(CO)O

Origin of Product

United States

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